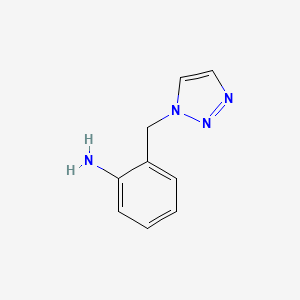

2-(Triazol-1-ylmethyl)aniline

Description

Contextualization of the Triazole-Aniline Moiety in Heterocyclic Chemistry

The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235), distinguished by the positions of their nitrogen atoms. nih.govnih.gov Both isomers are notable for their stability, capacity for hydrogen bonding, and resistance to metabolic degradation, making them valuable pharmacophores in drug discovery and agrochemicals. The fusion of a triazole ring with an aniline (B41778) moiety creates a hybrid structure with enhanced stability and reactivity, allowing for diverse interactions with biological targets. This combination of an electron-rich aniline group with the bioisosteric triazole motif can enhance pharmacokinetic properties. smolecule.com The aniline ring itself can be further modified, and the position of substitution on this ring influences the compound's properties. nih.gov

Significance and Scope of (Triazol-1-ylmethyl)aniline in Academic Research

The compound 2-(Triazol-1-ylmethyl)aniline and its analogues are subjects of considerable interest in various scientific fields. In chemistry, they serve as foundational building blocks for synthesizing more complex molecules. Their applications extend to biology, where they are used as ligands to study enzyme inhibition and protein interactions. In medicinal chemistry, these compounds are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The triazole moiety is a known inhibitor of enzymes like carbonic anhydrase-II by binding to its active site. Furthermore, the unique electronic and coordination properties of triazole-aniline derivatives make them valuable in materials science for developing advanced polymers and protective coatings. chemimpex.com They are also employed as molecular probes in biochemical research to investigate enzyme interactions and metabolic pathways. chemimpex.com

Historical Development and Key Milestones in the Study of (Triazol-1-ylmethyl)aniline Analogues

The journey of triazole chemistry began in 1885 with its discovery by Bladin. nih.gov However, the synthesis of 1,2,3-triazoles was significantly advanced in 1967 by Huisgen's description of the reaction between azides and acetylenes, known as the Huisgen 1,3-dipolar cycloaddition. A revolutionary breakthrough occurred in 2002 when the Sharpless and Medal groups independently reported that copper(I) catalysis facilitates this reaction at room temperature with high yields and regioselectivity, a process now famously known as "click chemistry". This copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles and has dramatically expanded the applications of triazole chemistry. smolecule.commdpi.com The development of triazole-substituted anilines as a distinct class of compounds arose from the recognition that the triazole ring could act as a bioisostere for various functional groups while maintaining favorable pharmacological characteristics.

The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline typically involves the CuAAC reaction between an azide (B81097) precursor, generated from aniline, and an alkyne. The specific synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)aniline has been achieved by preparing it from 4-nitrotoluene (B166481) in three steps. nih.gov

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Isomeric Form |

| 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | Not Available | C9H10N4 | 1,2,4-triazole |

| 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline | 119192-10-8 | C9H10N4 | 1,2,4-triazole |

| 2,5-Dimethyl-N-(1H-1,2,4-triazol-1-ylmethyl)aniline | 300680-58-4 | C11H14N4 | 1,2,4-triazole |

| 4-(1H-1,2,3-triazol-1-yl)aniline | 16279-88-2 | C8H8N4 | 1,2,3-triazole |

Note: Data sourced from publicly available chemical databases. smolecule.comsigmaaldrich.comfluorochem.co.uk

Table 2: Key Research Applications of Triazole-Aniline Derivatives

| Research Area | Specific Application | Reference |

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory agents | |

| Antifungal agents (inhibition of ergosterol (B1671047) synthesis) | smolecule.com | |

| Antiviral agents (intermediate for Rizatriptan) | ||

| Enzyme inhibition (e.g., carbonic anhydrase-II) | ||

| Materials Science | Development of advanced polymers and coatings | chemimpex.com |

| Corrosion inhibitors | ||

| Biochemistry | Molecular probes for studying enzyme interactions | chemimpex.com |

| Agrochemicals | Development of fungicides and herbicides | chemimpex.com |

| Organic Synthesis | Building blocks for more complex molecules |

List of Compound Names Mentioned

this compound

1,2,3-triazole

1,2,4-triazole

Aniline

2-(1H-1,2,3-triazol-1-yl)aniline

Carbonic anhydrase-II

4-((1H-1,2,4-triazol-1-yl)methyl)aniline

4-nitrotoluene

2,5-Dimethyl-N-(1H-1,2,4-triazol-1-ylmethyl)aniline

4-(1H-1,2,3-triazol-1-yl)aniline

Rizatriptan

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(triazol-1-ylmethyl)aniline |

InChI |

InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7,10H2 |

InChI Key |

OGSMQKCMSLRGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Triazol 1 Ylmethyl Aniline and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 2-(triazol-1-ylmethyl)aniline core often involve multi-step sequences and rely on well-established, yet sometimes harsh, reaction conditions.

Multi-Step Approaches to the Core Scaffold

Another classical approach involves the reaction of 1-hydroxymethyl-1,2,4-triazole with aniline (B41778). researchgate.net This method provides a direct linkage between the triazole and aniline components. Similarly, derivatives can be prepared from 4-nitrotoluene (B166481) in a three-step process to yield compounds like 4-((1H-1,2,4-triazol-1-yl)methyl)aniline. nih.gov

Precursor Chemistry and Intermediate Transformations

The choice and manipulation of precursors and intermediates are critical in classical syntheses. A key precursor for the triazole ring is often an azide (B81097). For example, 2-azidoaniline (B3070643) can be generated from 2-nitroaniline (B44862) by reaction with sodium azide under acidic conditions. This azide intermediate is then ready to undergo cycloaddition with an alkyne.

The transformation of functional groups on the aniline ring is another crucial aspect. For example, a nitro group can be reduced to an amine, or an amine can be diazotized and converted to an azide. mdpi.com These transformations allow for the strategic introduction of the necessary functionalities for the final triazole ring formation. The use of organoboron compounds as multifunctional reagents is also a feature of modern synthetic chemistry, where transformations are often carried out via tetracoordinate boron intermediates. nih.gov

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern strategies often offer advantages such as higher yields, shorter reaction times, and the use of environmentally benign reagents and conditions. rsc.orgnih.gov

Click Chemistry Approaches (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.commdpi.comorganic-chemistry.org This reaction is highly efficient and regioselective, providing the 1,4-isomer with high yields under mild conditions. organic-chemistry.orgresearchgate.netacs.org The CuAAC reaction is tolerant of a wide range of functional groups and can be performed in aqueous media, making it a green and versatile method. organic-chemistry.org

The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline and its derivatives is frequently achieved using this methodology. Typically, an organic azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com The catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com This approach has been successfully used to synthesize a variety of triazole-containing compounds, including those linked to other pharmacologically important scaffolds like benzimidazole (B57391). tandfonline.com

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | DMF or Ethanol | 50-80 | 6-12 hours | High | |

| CuI | THF | Room Temperature | Varies | Good to Excellent | mdpi.com |

| Cu(II)-ADES | Base-free | Varies | Varies | Up to 98% | consensus.app |

| Copper Nanoparticles | Water | Varies | Varies | High | consensus.app |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pnrjournal.compnrjournal.com This technique can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rsc.orgscielo.org.zarsc.org The synthesis of triazole derivatives, including those with the (triazol-1-ylmethyl)aniline core, has been successfully achieved using microwave irradiation. pnrjournal.compnrjournal.comscielo.org.za For instance, the condensation of certain precursors to form triazole rings can be completed in minutes with high yields under microwave conditions. rsc.org

The use of microwave heating is considered a green chemistry approach as it is energy-efficient and often allows for solvent-free reactions. pnrjournal.comrsc.org

| Reaction | Conventional Heating Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| Condensation for 1,2,4-triazole (B32235) derivatives | Several hours | 33-90 seconds | 82% | rsc.org |

| Synthesis of trifluoromethyl-substituted spiro[indole-triazole] | - | - | 85-90% | rsc.org |

| Condensation for 1,2,4-triazole-5(4H)-thione derivatives | 290 minutes | 10-25 minutes | 97% | rsc.org |

Green Chemistry Principles in (Triazol-1-ylmethyl)aniline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives. rsc.orgnih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. consensus.apprsc.org

Water has been successfully employed as a green solvent for the CuAAC reaction, often in combination with recyclable copper catalysts. consensus.app Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been developed as effective and reusable solvent systems for triazole synthesis. consensus.app Furthermore, the use of catalysts like copper nanoparticles in green solvents enhances the sustainability of the process. consensus.app The goal is to develop synthetic routes with high atom economy, minimal waste generation, and reduced environmental impact. nih.gov

Regioselective Synthesis of Isomeric Forms (e.g., ortho-, meta-, para-Substitution)

The regioselective synthesis of ortho-, meta-, and para-substituted (Triazol-1-ylmethyl)aniline isomers is fundamental for investigating how the spatial arrangement of the triazolylmethyl group on the aniline ring influences biological activity and material properties. The primary strategy to achieve regioselectivity relies on the selection of the appropriately substituted starting material, typically the corresponding isomer of a nitroaniline or aminobenzyl halide derivative.

A common and efficient route to these isomers involves a multi-step synthesis. For instance, the synthesis of the para-isomer, 4-((1H-1,2,4-triazol-1-yl)methyl)aniline, commences with the bromination of 4-nitrotoluene. nih.gov The resulting p-nitrobenzyl bromide is then coupled with 1,2,4-triazole in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The final step involves the reduction of the nitro group to an amine, commonly achieved using tin(II) chloride (SnCl₂) in hydrochloric acid, to yield the desired para-substituted aniline derivative. nih.gov A similar strategy can be employed for the ortho- and meta-isomers by starting with 2-nitrotoluene (B74249) and 3-nitrotoluene, respectively.

Another versatile method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides high regioselectivity for 1,4-disubstituted 1,2,3-triazoles. nih.gov In this approach, an appropriately substituted aminobenzyl azide is reacted with a terminal alkyne. The synthesis of the requisite azides can be achieved from the corresponding anilines via diazotization followed by azidation. mdpi.com For example, reacting phenyl azide, generated from aniline, with propargyl bromide under Cu(I) catalysis can yield N-(1H-1,2,3-triazol-1-ylmethyl)aniline. mdpi.com The substitution pattern on the initial aniline dictates the final isomeric form of the product.

The table below summarizes the key steps for the regioselective synthesis of (Triazol-1-ylmethyl)aniline isomers.

| Isomer | Starting Material | Key Reaction Steps | Triazole Type | Reference |

|---|---|---|---|---|

| ortho-(1H-1,2,4-Triazol-1-ylmethyl)aniline | 2-Nitrotoluene | 1. Bromination 2. Reaction with 1,2,4-triazole 3. Nitro group reduction | 1,2,4-Triazole | nih.gov |

| meta-(1H-1,2,4-Triazol-1-ylmethyl)aniline | 3-Nitrotoluene | 1. Bromination 2. Reaction with 1,2,4-triazole 3. Nitro group reduction | 1,2,4-Triazole | nih.gov |

| para-(1H-1,2,4-Triazol-1-yl)methyl)aniline | 4-Nitrotoluene | 1. Bromination (NBS, Benzoyl peroxide) 2. Coupling with 1,2,4-triazole (DBU, THF) 3. Reduction (SnCl₂, HCl) | 1,2,4-Triazole | nih.gov |

| N-(1H-1,2,3-Triazol-1-ylmethyl)aniline | Aniline | 1. Diazotization and Azidation to form Phenyl azide 2. CuAAC with Propargyl bromide (Cu(I) catalyst) | 1,2,3-Triazole | mdpi.com |

Synthesis of Structural Analogues and Hybrid Compounds

The modular nature of the (Triazol-1-ylmethyl)aniline scaffold lends itself to the synthesis of a wide array of structural analogues and hybrid compounds. These modifications are aimed at exploring new chemical space and developing molecules with enhanced or novel properties. "Click chemistry" is a frequently employed strategy for constructing these complex molecules, offering high yields and regioselectivity under mild reaction conditions. mdpi.comnih.gov

Thiazolidinone Hybrids: Novel 2-aryl-thiazolidin-4-one derivatives can be synthesized from 4-((1H-1,2,4-triazol-1-yl)methyl)aniline. nih.gov This is achieved through a one-pot, three-component condensation-cyclization reaction involving the aniline derivative, an aromatic aldehyde, and thioglycolic acid in a solvent like polypropylene (B1209903) glycol (PPG) at elevated temperatures. nih.gov

Isatin-Triazole Hybrids: Hybrids incorporating the isatin (B1672199) scaffold can be prepared via two main routes. mdpi.comnih.gov One approach involves the click cycloaddition of a propargylated isatin-Schiff base with various substituted azides. mdpi.com Alternatively, pre-synthesized isatin-triazole hybrids can be condensed with an appropriate aniline derivative. mdpi.com These syntheses often utilize copper(I) catalysts, such as copper(I) iodide (CuI) or in situ generated Cu(I) from copper(II) sulfate and a reducing agent like sodium ascorbate. mdpi.comnih.gov

Benzoxazole-Triazole Hybrids: The synthesis of 1,2,3-triazole-linked benzoxazole (B165842) derivatives has been achieved through a one-pot, multicomponent reaction. nih.gov This process can involve the reaction of a thiopropargylated benzoxazole with sodium azide, a copper catalyst, and substituted ω-bromoacetoacetanilides or phenacyl bromides in a solvent mixture like dimethylformamide (DMF) and water. nih.gov

Benzimidazole and Benzimidazolidinone Hybrids: The construction of benzimidazole- and benzimidazolidinone-triazole hybrids often utilizes the CuAAC reaction. arabjchem.orgnih.gov For benzimidazolidinone hybrids, a terminal alkyne bearing the benzimidazolidinone moiety is reacted with various aryl azides in the presence of a copper(I) catalyst. arabjchem.org Similarly, benzimidazole-triazole hybrids can be synthesized via a click reaction between an azide-functionalized benzimidazole and a terminal alkyne, or vice-versa. nih.gov

The following table provides a summary of synthetic methodologies for various structural analogues and hybrid compounds of (Triazol-1-ylmethyl)aniline.

| Hybrid Compound Class | Synthetic Approach | Key Reagents and Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 2-Aryl-thiazolidin-4-ones | One-pot three-component condensation-cyclization | 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline, aromatic aldehyde, thioglycolic acid, PPG, 110°C | Good to excellent | nih.gov |

| Isatin-1,2,3-Triazole Hybrids | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Propargylated isatin-Schiff base, substituted azides, Cu(I) catalyst | 73-91% | nih.gov |

| 1,2,3-Triazole-Benzoxazole Hybrids | One-pot multicomponent reaction | Thiopropargylated benzoxazole, NaN₃, CuSO₄·5H₂O, sodium ascorbate, ω-bromoacetoacetanilides, DMF/H₂O | 80-95% | nih.gov |

| 1,2,3-Triazole-Benzimidazolidinone Hybrids | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal alkyne with benzimidazolidinone moiety, aryl azides, CuI | 68-74% | arabjchem.org |

| Benzimidazole-1,2,3-Triazole Hybrids | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide/alkyne functionalized benzimidazole, corresponding alkyne/azide partner, Cu(I) catalyst | Moderate | nih.gov |

| 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one Derivatives | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | N-propargylated pyridinones, aryl azides, CuSO₄·5H₂O, L-ascorbic acid | Good to excellent | nih.govbohrium.com |

| (1,2,3-Triazol-4-yl)methyl Phosphates/Phosphinates | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Organic azides, prop-2-ynyl phosphate/phosphinate, CuSO₄·5H₂O, sodium ascorbate, tBuOH/H₂O, 60°C | High | mdpi.com |

Chemical Reactivity and Mechanistic Studies of Triazol 1 Ylmethyl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aniline (B41778) moiety in 2-(triazol-1-ylmethyl)aniline is susceptible to electrophilic aromatic substitution, while both the aniline and triazole rings can potentially undergo nucleophilic substitution.

Electrophilic Aromatic Substitution: The amino group of the aniline ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of the triazolylmethyl substituent influences the regioselectivity of these reactions. Research on related aniline derivatives shows that electrophilic substitution reactions, such as nitration and sulfonation, primarily occur on the benzene (B151609) ring. For instance, the nitration of quinoline (B57606), a fused heterocyclic system, with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq Similarly, sulfonation of quinoline with oleum (B3057394) gives quinoline-8-sulfonic acid. uomustansiriyah.edu.iq While specific studies on this compound are limited, it is anticipated that electrophilic attack will favor the positions ortho and para to the amino group, with the triazolylmethyl group exerting steric and electronic effects on the reaction outcome.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the aniline ring of this compound is generally less favorable due to the electron-donating nature of the amino group. However, derivatives with electron-withdrawing groups on the aniline ring can undergo such reactions. For example, nitroquinolines react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield amino products via vicarious nucleophilic substitution (VNS) of hydrogen. researchgate.net This suggests that appropriately substituted this compound derivatives could participate in nucleophilic aromatic substitution. The triazole ring itself, being an electron-deficient system, is more prone to nucleophilic attack, although this often leads to ring-opening rather than simple substitution.

Reactions Involving the Amino Group (e.g., Schiff Base Formation, Amidation)

The primary amino group in this compound is a key site for a variety of chemical transformations, including the formation of Schiff bases and amides. guidechem.comchemimpex.com

Schiff Base Formation: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). juniperpublishers.com This reaction is typically carried out under specific conditions, often with acid catalysis. researchgate.netmdpi.com For example, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline has been used to prepare Schiff bases by reaction with various aromatic aldehydes. mdpi.comsemanticscholar.org The resulting imine group is crucial for the biological activities of many of these compounds. mdpi.com The synthesis of isatin-Schiff base and 1,2,3-triazole hybrids involves the condensation of N-propargylated isatin (B1672199) with 3,5-dimethylaniline (B87155) to form the corresponding Schiff base. tandfonline.com

Amidation: The amino group can be acylated to form amides. This is a common transformation used to introduce various functional groups and build more complex molecular architectures. Amidation can be achieved by reacting the aniline derivative with carboxylic acids, acyl chlorides, or anhydrides. smolecule.comnih.govorganic-chemistry.org The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of amides from carboxylic acids and electron-deficient amines. nih.gov Direct amidation of carboxylic acids with amines can also be catalyzed by various reagents, including boronic acids and silanols. organic-chemistry.orgacs.org

Transformations of the Triazole Ring

The triazole ring in this compound can undergo several transformations, including ring-opening reactions and modifications that maintain the heterocyclic core.

The stability of the 1,2,3-triazole ring is notable; however, under certain conditions, it can be induced to open. For instance, metal-free triazole ring-opening of C-C-linked purine (B94841) triazole conjugates can occur, leading to the formation of N-aryl ethene-1,1-diamines through a sequence involving a Dimroth equilibrium, nitrogen extrusion, and Wolff rearrangement. mdpi.com High temperatures, such as those used in flash vacuum pyrolysis, can also lead to triazole ring-opening, forming carbene species that rearrange into various products. mdpi.com

More commonly, the triazole ring is modified by substitution at its carbon or nitrogen atoms. For example, N-alkylation of 1,2,4-triazole (B32235) compounds is a method to incorporate the triazole ring system into other molecules. raco.cat

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a triazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the aniline and triazole moieties.

One notable example is the silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes. semanticscholar.orgresearchgate.net This reaction proceeds through a condensation followed by in-situ generated imine and alkyne aminations to form novel isoquinoline (B145761) and quinazoline-fused 1,2,3-triazoles. semanticscholar.orgresearchgate.net This process involves the formation of three new C-N bonds in a single operation. semanticscholar.org

Another approach involves the intramolecular cyclization of ortho-substituted anilines. For instance, the cyclization of heterocyclic diamines with a nitrite (B80452) can lead to the formation of pyrazines and pyridazines fused to 1,2,3-triazoles. mdpi.com Similarly, the oxidative cyclization of N-(2-mercaptophenyl) substituted triazoles can yield tricyclic benzo mdpi.commdpi.comthiazolo[2,3-c] mdpi.comtriazoles. nih.gov

The synthesis of triazolo[1,5-a]indolones has been achieved from sterically hindered 1-(2-bromophenyl)-1,2,3-triazole derivatives through a palladium-catalyzed carbonylation and cyclization reaction. beilstein-journals.org These examples highlight the versatility of (triazol-1-ylmethyl)aniline derivatives in constructing complex, fused heterocyclic scaffolds.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Schiff Base Formation: The formation of a Schiff base from a primary amine and a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the imine. juniperpublishers.com

Amidation: The mechanism of amidation using coupling reagents like EDC involves the activation of the carboxylic acid. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. nih.gov In boronic acid-catalyzed amidations, the proposed mechanism involves the formation of an acylborate intermediate. organic-chemistry.org

Triazole Ring Formation (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for forming the 1,2,3-triazole ring. The generally accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide (B81097) in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination to give the triazole product. nih.gov

Fused Heterocycle Formation: The mechanism of the silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes involves an initial condensation to form an imine, followed by an intramolecular hydroamination of the alkyne by the imine nitrogen and a subsequent cyclization involving the triazole nitrogen. semanticscholar.org The mechanism for the oxidative cyclization of N-(2-mercaptophenyl) substituted triazoles to form benzo mdpi.commdpi.comthiazolo[2,3-c] mdpi.comtriazoles involves the deprotection of the thiol, followed by an oxidative C-S bond formation. nih.gov

Applications of Triazol 1 Ylmethyl Aniline in Advanced Chemical Systems

Role in Coordination Chemistry and Metal Complexation

The ability of 2-((1H-1,2,3-triazol-1-yl)methyl)aniline and its derivatives to act as ligands is central to their application in coordination chemistry. These compounds can form stable complexes with various metal ions, which is a foundational aspect for their use in catalysis and materials science. chemimpex.com

The design of ligands based on the 2-((1H-1,2,3-triazol-1-yl)methyl)aniline scaffold leverages its inherent structural features: an aromatic amine and a triazole ring. These components can be systematically modified to tune the electronic and steric properties of the resulting ligand, thereby influencing its coordination behavior with metal centers.

The synthesis of such ligands, including substituted derivatives like 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline, commonly employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective "click chemistry" reaction is a cornerstone for constructing the 1,4-disubstituted 1,2,3-triazole ring. A general synthetic pathway for the parent compound would likely involve the reaction between a 2-aminobenzyl azide (B81097) and a suitable alkyne source, or conversely, reacting 2-(azidomethyl)aniline with an alkyne in the presence of a copper(I) catalyst. The modular nature of this synthesis allows for the creation of a diverse library of ligands. researchgate.net For instance, Schiff base ligands can be readily prepared through the condensation reaction of the primary amine group of the aniline (B41778) moiety with various aldehydes and ketones. nih.govekb.egsci-hub.se

Table 1: Common Synthetic Reactions for Ligand Derivatization

| Reaction Type | Reactants | Functional Group Modified | Resulting Ligand Type |

|---|---|---|---|

| Schiff Base Condensation | 2-((1H-1,2,3-triazol-1-yl)methyl)aniline + Aldehyde/Ketone | Aniline -NH₂ | Imino-triazole Ligand |

| N-Alkylation/Arylation | 2-((1H-1,2,3-triazol-1-yl)methyl)aniline + Alkyl/Aryl Halide | Aniline -NH₂ | Secondary/Tertiary Amine Ligand |

While specific studies detailing the metal complexes of the unsubstituted 2-((1H-1,2,3-triazol-1-yl)methyl)aniline are not prevalent, extensive research on its isomers and derivatives provides a clear framework for their characterization. nih.govajrconline.org Novel transition metal complexes derived from related Schiff bases have been synthesized and characterized using a suite of spectroscopic and analytical techniques. nih.govbohrium.com

The formation of these complexes is typically confirmed by methods including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion, shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) stretch in Schiff bases or the N-H and C-N stretches of the aniline and triazole groups, are monitored. ekb.egbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex and reveal changes in chemical shifts upon coordination. nih.govbohrium.com

Mass Spectrometry: This technique is used to confirm the formation and determine the stoichiometry of the complexes by identifying the molecular ion peak. nih.gov

Electronic (UV-Visible) Spectroscopy and Magnetic Susceptibility: These methods are employed to deduce the geometry of the metal coordination sphere (e.g., octahedral, tetrahedral, or square planar). ajrconline.orgbohrium.com

For example, studies on Zn(II) complexes with Schiff bases of the isomeric 4-(1H-1,2,4-triazol-1-ylmethyl)aniline suggest an octahedral geometry. nih.gov Similarly, a range of first-row transition metal complexes with ligands like 2-aminophenol (B121084) have been proposed to have octahedral geometries based on spectral and magnetic data. ajrconline.org

The coordination versatility of triazole-based ligands is a key area of interest. mdpi.comresearchgate.net The 1,2,3-triazole ring itself can act as a monodentate or a bridging ligand, often coordinating through its N2 or N3 atoms. researchgate.net When combined with the aniline moiety in 2-((1H-1,2,3-triazol-1-yl)methyl)aniline, several binding modes are possible. The molecule can act as a bidentate ligand, coordinating to a metal center through one of the triazole nitrogens and the nitrogen of the aniline group, forming a stable chelate ring.

In the case of Schiff base derivatives, coordination typically occurs through the azomethine nitrogen and the oxygen atom of a deprotonated hydroxyl group from the aldehyde precursor (e.g., salicylaldehyde), creating a bidentate ligand. nih.gov Depending on the metal ion and the presence of other co-ligands, these ligands can lead to various coordination geometries, including octahedral, square planar, and tetrahedral structures. nih.govbohrium.comfluorochem.co.uk For instance, trinuclear transition metal complexes with bridging 1,2,4-triazole (B32235) derivatives often exhibit octahedral coordination geometry around the metal centers. mdpi.com The flexibility of the methylene (B1212753) linker allows the ligand to bend and rotate, accommodating the preferred coordination geometries of different metal ions. researchgate.net

Contributions to Catalysis and Organocatalysis

The ability of triazole-containing compounds to form stable metal complexes makes them promising candidates for the development of novel catalysts. chemimpex.com The ligand can stabilize the metal ion and modulate its catalytic activity.

While direct catalytic applications of the parent 2-((1H-1,2,3-triazol-1-yl)methyl)aniline are not extensively documented, the broader family of pyridyl- and aniline-triazole ligands has been successfully employed in catalysis. Cationic palladium(II)-allyl complexes containing bidentate 2-pyridyl-1,2,3-triazole ligands have shown good activity as precatalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net These complexes readily form the catalytically active Pd(0) species needed for the reaction cycle. researchgate.net

The strong electron-donating properties of related 1,2,3-triazolylidene ligands, which are mesoionic carbene isomers of triazoles, are often credited for the high catalytic activity observed in their metal complexes. acs.org Given these precedents, it is conceivable that metal complexes of 2-((1H-1,2,3-triazol-1-yl)aniline) could serve as effective catalysts for a variety of organic transformations, an area ripe for future investigation.

Table 2: Potential Catalytic Applications Based on Related Triazole Ligands

| Catalytic Reaction | Metal Center | Role of Triazole Ligand | Reference Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Bidentate N,N-donor, catalyst stabilization | [Pd(allyl)(2-pyridyl-1,2,3-triazole)]⁺ researchgate.net |

| Azide-Alkyne Cycloaddition | Copper (Cu) | Stabilizes Cu(I) oxidation state | Copper(I) with 1,2,3-triazol-5-ylidene ligand acs.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The use of N-donor ligands containing pyridine, imidazole, or triazole groups is a widely employed strategy for building these frameworks. mdpi.comresearchgate.net The 1,2,4-triazole ring, for example, is well-known for its ability to form N1-N2 bridges between metal centers, leading to stable coordination structures of varying dimensionalities. mdpi.com

Although 2-((1H-1,2,3-triazol-1-yl)methyl)aniline has not been explicitly reported as a primary linker in the literature surveyed, its structural motifs are present in more complex linkers used for MOF and CP synthesis. For example, flexible tripodal linkers like 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb) utilize the triazol-1-ylmethyl group to create 1D, 2D, and 3D coordination networks with iron(II) and silver(I) ions. mdpi.comccspublishing.org.cn In these structures, the flexible nature of the linker is crucial, allowing it to adopt different conformations to satisfy the coordination requirements of the metal centers. researchgate.net The presence of both a coordinating triazole ring and an aniline group—which can be functionalized further—makes 2-((1H-1,2,3-triazol-1-yl)methyl)aniline a potential candidate for designing functional MOFs with tunable properties.

Applications in Materials Science and Advanced Functional Materials

The combination of a nucleophilic amine and a nitrogen-rich heterocycle in 2-(triazol-1-ylmethyl)aniline makes it an attractive building block for novel materials with tailored properties. The aniline portion provides a site for polymerization and functionalization, while the triazole ring can impart desirable characteristics such as thermal stability, coordination ability, and specific electronic properties.

Integration into Polymer Structures and Coatings

The compound serves as a versatile monomer or precursor for the fabrication of advanced polymers and coatings. The primary amine of the aniline group allows for its incorporation into polymer backbones through various polymerization techniques. For instance, aniline analogs containing a triazole group are noted for their enhanced electrophilicity, which facilitates coupling reactions essential for polymer synthesis. This reactivity enables the creation of polymers with improved durability and resistance to environmental factors. chemimpex.com

Research into related triazole-containing monomers has demonstrated the feasibility of creating specialized polymers. A notable example is the synthesis of 2-(1-naphthalen-1-yl-methyl-1H- chemimpex.comCurrent time information in Bangalore, IN.triazol-4-yl)-ethyl methacrylate (B99206) (NTEMA), a triazole-functionalized monomer that has been successfully polymerized. raco.cat This indicates the potential for this compound to be similarly utilized in creating polymers where the triazole unit can introduce specific functionalities. The presence of the triazole ring within a polymer matrix can enhance properties such as thermal stability, adhesion, and corrosion resistance.

| Polymer Precursor | Polymerization Method | Potential Polymer Property |

| This compound | Polycondensation, addition polymerization | Enhanced thermal stability, durability |

| Triazole-containing methacrylate | Free-radical polymerization | Functional polymers with pendant triazole groups |

Optoelectronic Applications (e.g., Light-Emitting Diodes, Solar Cells)

The electronic properties of the triazole ring make its derivatives, including this compound, candidates for use in optoelectronic devices. Triazole compounds can act as electron-accepting units, a valuable characteristic for materials used in organic light-emitting diodes (OLEDs). The 1,2,3-triazole moiety, in particular, is utilized as a powerful electron-acceptor to modulate the energy levels of frontier molecular orbitals (HOMO/LUMO), which is crucial for developing materials with low bandgaps suitable for optoelectronic and photophysical applications. researchgate.net

This compound can be incorporated as a building block into larger conjugated systems or as a ligand in metal complexes for use in devices like OLEDs or solar cells. ugr.es For example, 1,2,3-triazoles have been employed as π-linkers to connect electron-donating and electron-withdrawing groups in push-pull chromophores, which are essential components in nonlinear optics and dye-sensitized solar cells. researchgate.net Furthermore, metal complexes derived from triazolylidene ligands show promise in photochemical applications. acs.org

| Optoelectronic Application | Role of Triazole Moiety | Potential Benefit |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting component, ligand for emissive metal complexes | Tuning of emission color, improved charge transport |

| Organic Solar Cells (OSCs) | Component in push-pull chromophores, electron acceptor | Enhanced charge separation and collection |

| Nonlinear Optical (NLO) Materials | Linker in charge-transfer chromophores | High hyperpolarizability |

Development of Specialized Adsorbents or Sensors

The structure of this compound is well-suited for the development of chemical sensors and adsorbents. The triazole and aniline nitrogen atoms can act as binding sites for metal ions, making the compound a candidate for colorimetric or fluorescent chemosensors. Research on analogous structures has shown that aniline derivatives can be designed to exhibit drastic color changes upon binding with specific metal cations like Ni²⁺ and Cu²⁺. researchgate.net

Similarly, triazole-based systems have been developed as "turn-on" luminescent chemosensors, for instance, for the detection of Al³⁺, where the interaction with the metal ion enhances the fluorescence emission. researchgate.net The aniline group in this compound provides a convenient point of attachment to a larger signaling unit (fluorophore or chromophore), while the triazole moiety can provide selectivity in ion binding. This dual functionality allows for the rational design of sensors for environmental monitoring or industrial process control.

Utility as Building Blocks in Complex Organic Synthesis

Beyond materials science, this compound is a valuable intermediate in multi-step organic synthesis, providing access to complex molecular architectures that are not primarily aimed at biomedical applications.

Precursors for Privileged Scaffolds

In the field of synthetic chemistry, the 1,2,4-triazole ring is recognized as a "privileged scaffold". researchgate.netrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, but in a broader chemical context, it denotes a stable, versatile core structure from which a wide variety of derivatives can be synthesized. The compound this compound serves as an excellent starting material for accessing more elaborate structures built around this triazole core.

The aniline functional group can undergo a vast array of chemical transformations. It can be diazotized and substituted to introduce a range of other functionalities, or it can be used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build larger, more complex molecules. These reactions allow chemists to use this compound as a foundational piece for constructing intricate heterocyclic systems or molecules with specific three-dimensional arrangements.

Intermediates for Non-Biomedical Target Molecules

The versatility of this compound makes it a key intermediate for a variety of non-biomedical targets. Its derivatives have found utility in the development of agrochemicals, corrosion inhibitors, and specialized ligands for coordination chemistry. chemimpex.com

The synthesis of complex ligands for catalysis or materials science is a prominent application. The triazole moiety is an effective coordinating agent for a range of metal ions, and by modifying the aniline portion of the molecule, ligands with specific steric and electronic properties can be tailored. For example, coordination polymers with interesting luminescent or magnetic properties have been synthesized using pyridyl-triazole ligands, which share structural similarities with the target compound. researchgate.net The ability to build upon the this compound framework allows for the creation of novel functional molecules for diverse chemical applications.

| Target Molecule Class | Role of this compound | Example Application Area |

| Coordination Polymers | Ligand Precursor | Luminescent Materials, Catalysis |

| Functional Dyes | Chromophore Building Block | Industrial Colorants, Research Tools |

| Corrosion Inhibitors | Precursor for film-forming agents | Metal Protection |

Use as Biochemical Probes for Enzyme Interactions (excluding clinical studies)

The unique structural characteristics of this compound and its derivatives make them valuable tools in biochemical research, particularly as probes for investigating enzyme interactions. The triazole ring, with its stable aromatic system and capacity for hydrogen bonding, combined with the aniline moiety, allows these molecules to interact with biological targets in specific and observable ways. nih.gov These compounds serve as scaffolds that can be modified to study the architecture and function of enzyme active sites without leading to a permanent reaction, making them ideal non-covalent probes. nih.gov Their utility lies in their ability to help elucidate binding mechanisms, map active site topographies, and understand enzyme inhibition kinetics. chemimpex.com

Detailed Research Findings

Research into triazole-containing compounds has demonstrated their potential as inhibitors for a variety of enzymes. This inhibitory action is fundamental to their use as biochemical probes. By studying the nature and strength of this inhibition, researchers can infer significant details about the enzyme's active site and catalytic mechanism.

One major area of investigation is their effect on carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. A study on a series of 1H-1,2,3-triazole analogs bearing an aniline moiety revealed their potential as inhibitors of bovine carbonic anhydrase-II (CA-II). frontiersin.org The inhibitory activity, measured by IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), provides a quantitative measure of the probe's interaction with the enzyme. For instance, compound 7b , an aniline-containing triazole derivative, showed potent inhibition of CA-II. frontiersin.org

Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to its protein target, have provided detailed insights into how these probes interact with the enzyme's active site. For the most active compound in the series, 7b , the aniline group was predicted to form a metallic bond with the essential Zn²⁺ ion in the active site of CA-II, as well as hydrogen bonds with the amino acid residue Thr199. frontiersin.org The triazole part of the molecule was also observed to form a hydrogen bond with a water molecule within the active site, further stabilizing the enzyme-inhibitor complex. frontiersin.org These specific interactions highlight how aniline-triazole scaffolds can be used to map the precise points of interaction within an enzyme's catalytic center.

Another significant application is in the study of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. mdpi.com Derivatives of 1,2,3-triazole have been synthesized and evaluated as inhibitors of these enzymes. mdpi.com The nitrogen atoms within the triazole ring are often crucial for the enzyme-inhibitor interaction. mdpi.com In one study, newly synthesized naphtho- and thienobenzo-triazoles and their corresponding triazolium salts were tested for their inhibitory activity against AChE and BChE. Several of these compounds, which are structurally complex derivatives built upon the triazole scaffold, demonstrated very good to excellent inhibition, with IC₅₀ values significantly lower than some standard reference inhibitors. mdpi.com

The data gathered from these inhibition studies are critical for understanding structure-activity relationships (SAR). By systematically modifying the structure of the triazole probe—for example, by changing substituents on the aniline or phenyl rings—researchers can determine which chemical features are most important for enzyme binding. frontiersin.org

The tables below summarize key findings from research utilizing aniline-triazole derivatives as probes for enzyme interactions.

Table 1: In Vitro Inhibition of Bovine Carbonic Anhydrase-II by Aniline-Triazole Analogs

This table presents the inhibitory concentration (IC₅₀) of various 1H-1,2,3-triazole derivatives against the carbonic anhydrase-II enzyme.

| Compound ID | Structure | IC₅₀ (µM) frontiersin.org |

| 7b | (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline | 13.8 ± 0.63 |

| 9e | Derivative with methoxy (B1213986) group | 18.1 ± 1.31 |

| 9d | Derivative with nitro group | 20.7 ± 1.13 |

| 9c | Derivative | 21.5 ± 0.21 |

| 9b | Derivative with fluorine group | 25.1 ± 1.04 |

| Acetazolamide | Standard Inhibitor | 18.2 ± 0.23 |

Table 2: Predicted Binding Interactions of Compound 7b with Carbonic Anhydrase-II Active Site

This table details the specific molecular interactions between the most potent inhibitor from the series and the amino acid residues within the enzyme's active site, as determined by molecular docking simulations.

| Interacting Moiety of Compound 7b | Enzyme Component | Type of Interaction frontiersin.org |

| Aniline group | Zn²⁺ Ion | Metallic Bond |

| Aniline group | Thr199 | Hydrogen Bond |

| Triazole ring | Water Molecule (HOH270) | Hydrogen Bond |

| Dioxyaryl group | Asn62 | Hydrogen Bond |

These detailed findings underscore the power of using compounds like this compound and its analogs as biochemical probes. They provide crucial, non-clinical data that advances the fundamental understanding of enzyme structure, function, and inhibition.

Spectroscopic and Structural Elucidation of Triazol 1 Ylmethyl Aniline Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to establish the connectivity between atoms.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. In a typical ¹H NMR spectrum of a related compound, 2-(1H-1,2,3-triazol-1-yl)aniline, the aniline (B41778) NH₂ protons present as a broad singlet around δ 5.5 ppm. The protons of the triazole ring typically resonate in the region of δ 7.5–8.5 ppm. For 2-(1H-1,2,4-triazol-1-ylmethyl)aniline, the methylene (B1212753) bridge protons would also give a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For a similar compound, 4-((1H-1,2,4-triazol-1-yl)methyl)aniline, the carbon signals would be assigned based on their chemical environment. The carbon atoms of the aniline ring, the methylene bridge, and the triazole ring will each have distinct chemical shifts. In the solution spectrum of polyaniline, resonance peaks between 110 and 123 ppm are observed, which are not resolved in the solid state. kpi.ua The peaks at 124.5, 137.7, and 158.6 ppm are assigned to protonated carbons in the benzoid ring and protonated and unprotonated carbons in the quinoid ring, respectively. kpi.ua

A representative, though not specific to the title compound, set of ¹³C NMR data for a triazole derivative is shown in the interactive table below.

| Carbon Atom | Chemical Shift (ppm) |

| C-Ar (quaternary) | 143.93 |

| C-Ar (CH) | 129.17 |

| C-Ar (CH) | 128.79 |

| C-Ar (CH) | 127.86 |

| C-Ar (CH) | 127.41 |

| C-Ar (CH) | 127.32 |

| C-Ar (quaternary) | 119.18 |

| C-Ar (CH) | 117.47 |

| C-Ar (CH) | 111.59 |

| CH₂ | 47.91 |

| Note: This data is for N-benzyl-2-chloroaniline and is illustrative of the types of signals expected for a substituted aniline derivative. rsc.org |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps in tracing the proton-proton networks within the aniline and triazole rings. A cross-peak between two proton signals indicates that they are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This is a powerful tool for unambiguously assigning carbon resonances based on the already assigned proton spectrum. columbia.edu The spectrum shows a cross-peak for each proton that is directly bonded to a carbon-13 atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the aniline ring, the methylene bridge, and the triazole ring. columbia.edu For instance, a correlation would be expected between the methylene protons and the carbon atoms of the aniline and triazole rings to which the methylene group is attached.

The combination of these 2D NMR techniques provides a comprehensive map of the atomic connectivity within the 2-(1H-1,2,4-triazol-1-ylmethyl)aniline molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide valuable structural information. The molecular formula of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline is C₉H₁₀N₄, with a molecular weight of 174.207 g/mol . fishersci.co.uk

In an electron impact (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺·), which can then undergo fragmentation. uni-saarland.de For aromatic amines, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common fragmentation pathway for aliphatic amines. libretexts.org For 2-(1H-1,2,4-triazol-1-ylmethyl)aniline, fragmentation would likely involve cleavage of the bond between the methylene group and the aniline ring or the triazole ring. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: In the IR spectrum of a related compound, 2-(1H-1,2,3-triazol-1-yl)aniline, the N-H stretching vibrations of the aniline group appear in the range of 3300–3500 cm⁻¹. The triazole ring vibrations are typically observed between 1450 and 1600 cm⁻¹. C-H stretching vibrations are expected in the 3000-3150 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A comparative study of aniline and its derivatives shows the sensitivity of the ring breathing mode to the nature of substituents on the aniline ring. nih.gov

A summary of expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline N-H | Stretching | 3300–3500 |

| Triazole Ring | Vibrations | 1450–1600 |

| Aromatic C-H | Stretching | 3000–3150 researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings is 34.57 (7)°. nih.gov In the crystal structure of this related molecule, intermolecular N—H⋯N and C—H⋯N hydrogen bonds link the molecules into sheets. nih.gov Aromatic π–π stacking interactions are also observed. nih.gov Similar interactions would be expected to play a role in the crystal packing of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline. The structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed that the triazole and indole (B1671886) rings are twisted with respect to each other. mdpi.com

A table summarizing the crystal data for the related compound 4-(1,2,4-triazol-1-yl)aniline is provided below.

| Parameter | Value |

| Empirical Formula | C₈H₈N₄ |

| Formula Weight | 160.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5488 (1) |

| b (Å) | 7.3656 (2) |

| c (Å) | 19.5477 (5) |

| β (°) | 99.416 (2) |

| Volume (ų) | 788.15 (3) |

| Z | 4 |

| Data for 4-(1,2,4-triazol-1-yl)aniline. nih.gov |

Chiroptical Spectroscopy (if relevant for chiral derivatives)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a pivotal technique for the stereochemical investigation of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformational preferences of molecules with stereogenic centers. For derivatives of 2-(Triazol-1-ylmethyl)aniline, the introduction of a chiral center—for instance, at the benzylic methylene bridge or on a substituent attached to either the aniline or triazole ring—would render the molecule amenable to analysis by chiroptical methods.

While specific experimental ECD or Vibrational Circular Dichroism (VCD) data for chiral derivatives of this compound are not extensively documented in the surveyed literature, the principles can be illustrated through studies on structurally related chiral 1,2,3-triazole-containing compounds. The chiroptical properties of such molecules are dictated by the spatial arrangement of their chromophores, which include the triazole ring and the substituted phenyl group.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict ECD spectra and correlate them with the absolute configuration of the chiral molecule. mdpi.com These computational methods can simulate the spectra for different conformers, and the resulting data are compared with experimental measurements to assign the stereochemistry with a high degree of confidence. mdpi.commdpi.com

Findings from Analogous Chiral Triazole Systems

Research on other complex chiral molecules incorporating a 1,2,3-triazole ring provides valuable insight into the expected chiroptical behavior. For example, in the synthesis of the oxazolidinone antibiotic Radezolid, which features a triazole moiety, ECD spectroscopy was instrumental in confirming the chiral integrity of synthetic intermediates and the final product. d-nb.infonih.gov

In one key study, the chiroptical properties of a chiral intermediate, (R)-N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, were characterized. nih.gov The ECD spectrum of this intermediate is a clear indicator of its stereochemical identity, displaying multiple Cotton effects at specific wavelengths. nih.gov Comparison with its enantiomer reveals mirror-image spectra, a hallmark of enantiomeric pairs.

The final Radezolid molecule also exhibits distinct ECD signals that confirm its absolute configuration. d-nb.info The observed Cotton effects are directly related to the electronic transitions of the chromophores within the chiral molecular framework. d-nb.infonih.gov

| Compound Name | Isomer | Cotton Effect Type | Wavelength (nm) | Citation |

| N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (R)- | Positive | 191.6 | nih.gov |

| N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (R)- | Negative | 203.4 | nih.gov |

| N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (R)- | Negative | 226.8 | nih.gov |

| N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (R)- | Negative | 275.4 | nih.gov |

| Radezolid | (S)- | Positive | ~185, ~268 | d-nb.info |

| Radezolid | (S)- | Negative | ~212.4 | d-nb.info |

Furthermore, studies on chiral poly(p-aryltriazole) foldamers demonstrate that helical folding can induce significant circular dichroism signals. nih.govacs.org The formation of a preferred helical structure (an excess of one handedness) results in a characteristic Cotton effect in the CD spectrum, corresponding to the electronic transitions of the polymer backbone chromophores. nih.govacs.org This illustrates that chirality can arise not only from stereogenic centers but also from higher-order conformational preferences in larger molecular assemblies containing triazole units.

Computational and Theoretical Investigations of Triazol 1 Ylmethyl Aniline

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For "2-(Triazol-1-ylmethyl)aniline," DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's three-dimensional conformation and the spatial arrangement of its aniline (B41778) and triazole moieties. The optimized geometry represents the molecule's most stable energetic state and serves as the foundation for further computational analyses.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's stability. A larger energy gap suggests higher stability and lower chemical reactivity. For aromatic and heterocyclic compounds like "this compound," this analysis helps in understanding its charge transfer properties. A lower HOMO-LUMO energy gap is associated with higher chemical reactivity, greater polarizability, and increased biological activity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Triazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: The values in this table are illustrative for a generic triazole derivative and may not represent the exact values for "this compound."

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential) that are prone to nucleophilic attack. For "this compound," the MESP would likely show negative potential around the nitrogen atoms of the triazole ring and the amino group of the aniline ring, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the aromatic rings could exhibit positive potential.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the energies of the frontier molecular orbitals. These parameters help in quantifying the reactivity of a molecule. For instance, chemical hardness is a measure of resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons. These CDFT-based reactivity descriptors offer a quantitative understanding of the chemical behavior of "this compound."

Table 2: Illustrative CDFT Reactivity Descriptors for a Triazole Derivative

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |

| Global Softness (S) | 1 / (2η) | 0.2 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.2 eV |

Note: The values in this table are illustrative for a generic triazole derivative and may not represent the exact values for "this compound."

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their optical properties, such as their electronic absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of "this compound." This information is crucial for understanding how the molecule interacts with light and for identifying its potential applications in areas like photochemistry and materials science. The calculations can reveal the nature of the electronic transitions, for example, whether they are localized on the aniline or triazole ring or involve charge transfer between these two moieties.

Molecular Dynamics Simulations (if applicable for interactions or conformational studies)

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of "this compound" over time. While often used for large biomolecular systems, MD simulations can also provide valuable insights into the conformational flexibility of smaller molecules. For "this compound," MD simulations could explore the rotational freedom around the methylene (B1212753) bridge connecting the aniline and triazole rings, revealing the preferred conformations in different environments (e.g., in a solvent or interacting with a surface). These simulations can also be used to study intermolecular interactions, such as hydrogen bonding, which are important for understanding its bulk properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in a non-biological context (e.g., for catalytic efficiency or material properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity. While commonly used in drug design, QSAR can also be applied in a non-biological context to predict properties like catalytic efficiency or material characteristics. For a series of related triazole derivatives, a QSAR model could be developed to predict a property of interest based on calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties). This approach can guide the design of new derivatives of "this compound" with enhanced performance for specific applications.

Computational and Theoretical Investigations of this compound: Solvatochromic Studies and Solvent-Solute Interactions

While computational and theoretical investigations are powerful tools for understanding the behavior of molecules in different solvent environments, specific studies focusing on the solvatochromic shifts and detailed solvent-solute interaction parameters for this compound have not been identified in extensive searches of scholarly databases.

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its ultraviolet-visible absorption or emission spectra, when it is dissolved in different solvents. These shifts are indicative of the differential solvation of the ground and excited electronic states of the molecule. The interactions between the solute (in this case, this compound) and the surrounding solvent molecules can be complex, involving a combination of nonspecific electrostatic interactions (related to solvent polarity and polarizability) and specific interactions such as hydrogen bonding.

Theoretical models, often employing quantum chemical calculations like Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict and analyze these solvatochromic effects. Such studies typically involve calculating the electronic transition energies of the solute molecule in the gas phase and in the presence of a solvent, which can be modeled either implicitly as a continuous medium or explicitly with individual solvent molecules.

Although general principles of solvatochromism in related heterocyclic compounds and aniline derivatives are well-documented, the absence of specific experimental data or dedicated computational studies for this compound prevents the construction of detailed data tables and an in-depth analysis of its specific solvent-solute interactions as requested. Further experimental and theoretical research would be required to elucidate the specific photophysical properties of this compound in various solvent environments.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthesis

The future synthesis of 2-(Triazol-1-ylmethyl)aniline and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. Emerging research is focused on developing more environmentally benign and efficient methodologies.

One of the most promising avenues is the expanded use of microwave-assisted organic synthesis (MAOS) . mdpi.com This technique has been shown to dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby minimizing the environmental impact. frontiersin.org For the synthesis of triazole derivatives, microwave irradiation has been successfully employed in cycloaddition reactions, offering a green alternative to conventional heating methods. mdpi.com Similarly, innovations in the synthesis of aniline (B41778) derivatives, such as electrochemical methods that operate at room temperature and pressure using redox mediators, are paving the way for more sustainable production. nih.gov These electrochemical approaches, if powered by renewable energy sources, could significantly decarbonize the synthesis of aniline-based compounds. nih.gov

Another key area of innovation is the development and use of green solvents and catalysts . The use of biodegradable solvents like Cyrene™ in click chemistry for the synthesis of 1,2,3-triazoles has already demonstrated the potential to eliminate the need for organic solvent extractions and purifications. researchgate.net Furthermore, the development of recyclable catalysts, such as biocatalysts or metal nanoparticles supported on eco-friendly materials, is a critical step towards sustainable chemical production. mdpi.com For instance, the use of ultrasound-assisted synthesis in aqueous media represents another eco-friendly approach that can enhance reaction rates and yields. semanticscholar.org

Continuous-flow chemistry is also emerging as a powerful tool for the sustainable synthesis of triazole-containing compounds. chemijournal.comtxst.edu Flow reactors offer enhanced safety, better process control, and higher yields compared to batch processes, particularly for reactions involving energetic intermediates. txst.edu The development of a continuous, one-pot, metal-free process for the synthesis of a related 1,2,4-triazole (B32235) derivative highlights the potential of this technology for the efficient and sustainable production of compounds like this compound. chemijournal.comtxst.edu

| Synthesis Method | Key Advantages | Relevant Compound Class |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions | Triazoles, Anilines |

| Electrochemical Synthesis | Room temperature and pressure, use of redox mediators, potential for renewable energy integration | Anilines |

| Green Solvents (e.g., Cyrene™) | Biodegradable, eliminates need for organic solvent extraction | 1,2,3-Triazoles |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, use of aqueous media | Heterocyclic compounds |

| Continuous-Flow Chemistry | Enhanced safety, better process control, higher yields | Triazoles |

Advanced Design of Novel Ligands for Coordination Chemistry

The structural motif of this compound, featuring both a triazole ring and an aniline group, makes it an excellent candidate for the design of novel ligands in coordination chemistry. The nitrogen atoms of the triazole ring and the amino group of the aniline moiety can act as donor sites, allowing the molecule to function as a bidentate or even a polydentate ligand. mdpi.commdpi.com

Future research will likely focus on the rational design of ligands based on the this compound scaffold to create metal complexes with tailored electronic and steric properties. The modular nature of triazole synthesis, particularly through "click chemistry," allows for the facile introduction of various functional groups onto the triazole or aniline rings. chemijournal.com This functionalization can be used to fine-tune the ligand's coordination properties, solubility, and the reactivity of the resulting metal complex.

For instance, the introduction of bulky substituents could be used to create sterically demanding ligands that favor specific coordination geometries or stabilize reactive metal centers. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, which is crucial for applications in catalysis and materials science. The development of bis(1,2,3-triazol-1-yl)methane-based ligands, which have shown the ability to form dinuclear aluminum and zinc complexes, showcases the potential for creating complex coordination architectures from triazole-based building blocks. frontiersin.org

Furthermore, the exploration of different isomers of triazole (1,2,3-triazole vs. 1,2,4-triazole) within the ligand scaffold will continue to be an active area of research. The different coordination modes of these isomers can lead to metal complexes with distinct structural and functional properties. The synthesis of Ru(II) coordination compounds with N-N bidentate chelators containing 1,2,3-triazole and isoquinoline (B145761) subunits has demonstrated the potential of these ligands to form stable octahedral complexes with interesting antimicrobial properties. mdpi.com

| Ligand Design Strategy | Potential Outcome | Example Application |

| Introduction of bulky substituents | Steric control of coordination sphere | Selective catalysis |

| Incorporation of functional groups | Tuning of electronic properties | Advanced materials, sensors |

| Use of different triazole isomers | Varied coordination geometries | Novel metal complexes |

| Creation of multidentate ligands | Formation of stable, complex architectures | Antimicrobial agents, catalysis |

Exploration of New Catalytic Applications

Metal complexes derived from this compound and its analogs are expected to find a wide range of applications in catalysis. The combination of the triazole and aniline functionalities provides a versatile platform for the development of both homogeneous and heterogeneous catalysts.

One of the most significant areas of opportunity lies in the field of asymmetric catalysis . Chiral ligands derived from the this compound scaffold could be used to synthesize enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. The development of triazole-based N-heterocyclic carbene (NHC) complexes has already shown great promise in this area. mdpi.com These complexes have been successfully employed as catalysts in a variety of organic transformations, including transfer hydrogenation and C-C coupling reactions. mdpi.com

Another promising direction is the use of these compounds in "click chemistry" catalysis . Copper complexes of triazole-containing ligands have been shown to be highly effective catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The development of more efficient and recyclable copper-triazole catalysts is an active area of research, with potential applications in drug discovery, materials science, and bioconjugation.

Furthermore, the immobilization of metal complexes of this compound onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts . This approach offers several advantages over homogeneous catalysis, including ease of catalyst separation and reuse, which is crucial for sustainable chemical processes. The synthesis of a heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 for multicomponent click cycloaddition reactions demonstrates the feasibility of this strategy. txst.edu

| Catalytic Application | Key Features | Potential Reactions |

| Asymmetric Catalysis | Chiral ligands, enantioselective synthesis | Transfer hydrogenation, C-C coupling |

| Click Chemistry | Copper-triazole complexes, high efficiency | Azide-alkyne cycloaddition |

| Heterogeneous Catalysis | Immobilized complexes, recyclability | Various organic transformations |

| Organocatalysis | Metal-free systems, supramolecular interactions | Alkylation, dearomatization |

Development of Next-Generation Functional Materials

The unique structural and electronic properties of this compound make it a promising building block for the development of next-generation functional materials. The ability of the triazole ring to participate in hydrogen bonding, coordination with metal ions, and π-π stacking interactions provides a versatile toolkit for the design of materials with tailored properties. frontiersin.org

One of the most exciting areas of research is the development of metal-organic frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of triazole-containing ligands, such as derivatives of this compound, could lead to the formation of MOFs with high surface areas, tunable pore sizes, and specific functionalities. These materials have potential applications in gas storage and separation, catalysis, and drug delivery.

Another promising avenue is the synthesis of luminescent materials . Triazole derivatives have been shown to exhibit interesting photophysical properties, and their incorporation into larger conjugated systems can lead to the development of highly fluorescent materials. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. The synthesis of highly luminescent 4H-1,2,4-triazole derivatives demonstrates the potential of this class of compounds in optoelectronics.